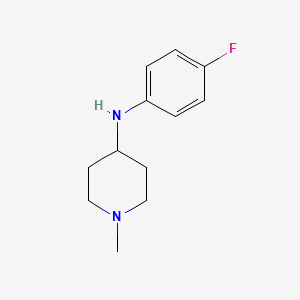![molecular formula C7H8BrN3O B6152407 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2172597-03-2](/img/no-structure.png)
2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (2-Br-5-Me-PzPz) is an organic compound that has been studied for its diverse range of applications in scientific research. It is a heterocyclic compound, which is composed of a five-membered pyrazolopyridine ring, containing two nitrogen atoms and three carbon atoms. Its unique structure has enabled it to be used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
科学研究应用
2-Br-5-Me-PzPz has been studied for its various scientific applications, including its use as a catalyst in organic synthesis, its role as a ligand in coordination chemistry, and its potential as a fluorescent dye. It has been used in the synthesis of various heterocyclic compounds, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. Additionally, its coordination properties have been studied for its potential use in drug delivery systems and its ability to bind to metal ions. Finally, its fluorescent properties have been studied for its potential use as a fluorescent dye in biological assays.
作用机制
The mechanism of action of 2-Br-5-Me-PzPz is not fully understood. However, it is believed that its heterocyclic structure enables it to interact with a range of molecules, including metal ions, proteins, nucleic acids, and other organic compounds. Additionally, its fluorescent properties allow it to be used as a fluorescent dye for biological assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-5-Me-PzPz are not fully understood. However, it has been studied for its potential to interact with a range of molecules, including metal ions, proteins, nucleic acids, and other organic compounds. Additionally, its fluorescent properties allow it to be used as a fluorescent dye for biological assays.
实验室实验的优点和局限性
The advantages of using 2-Br-5-Me-PzPz in lab experiments include its ability to interact with a range of molecules, its fluorescent properties, and its ability to be used as a ligand in coordination chemistry. Additionally, its synthesis is relatively straightforward and can be achieved through a two-step process.
The main limitation of using 2-Br-5-Me-PzPz in lab experiments is its toxicity. It is a hazardous compound and should be handled with care. Additionally, its structure is relatively complex and requires a high level of expertise to synthesize.
未来方向
The potential future directions for 2-Br-5-Me-PzPz include its further study for its potential use in drug delivery systems, its potential use as a fluorescent dye in biological assays, and its potential use in the synthesis of heterocyclic compounds. Additionally, its coordination properties could be further studied for its potential use as a ligand in coordination chemistry. Finally, its structure could be further studied to gain a better understanding of its mechanism of action and its potential biochemical and physiological effects.
合成方法
The synthesis of 2-Br-5-Me-PzPz is achieved through a two-step process. The first step involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with bromine in acetic acid, which yields 2-bromo-5-methyl-4H-pyrazolo[1,5-a]pyrazine-4-one. The second step involves the reaction of the intermediate product with ethyl chloroformate in the presence of pyridine, which yields the desired 2-Br-5-Me-PzPz.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the reaction of 2-amino-3-bromo-5-methylpyrazine with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-bromo-5-methylpyrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-bromo-5-methylpyrazine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Heat the reaction mixture to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product and dissolve in ethanol.", "Step 7: Add hydrogen peroxide to the reaction mixture and stir for 2 hours at room temperature.", "Step 8: Concentrate the product and purify by column chromatography to obtain 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] } | |
CAS 编号 |
2172597-03-2 |
分子式 |
C7H8BrN3O |
分子量 |
230.1 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



